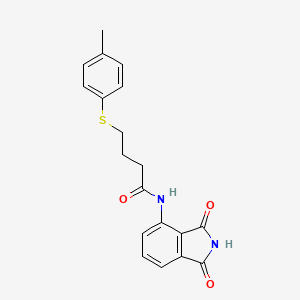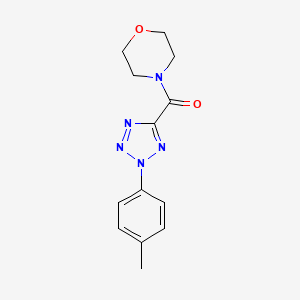
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide: is a synthetic organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety linked to a butanamide chain, which is further substituted with a p-tolylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under reflux conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced by reacting the phthalimide with a suitable butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the p-Tolylthio Group: The final step involves the substitution of the butanamide chain with a p-tolylthio group, which can be achieved by reacting the intermediate with p-tolylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl groups of the phthalimide moiety, potentially yielding the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butanamide chain, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe, allowing researchers to investigate specific biological pathways and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The phthalimide moiety can act as a pharmacophore, while the p-tolylthio group may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
N-(1,3-dioxoisoindolin-4-yl)-4-(phenylthio)butanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
N-(1,3-dioxoisoindolin-4-yl)-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is unique due to the presence of the p-tolylthio group, which can influence its chemical reactivity and biological activity. The p-tolylthio group may provide enhanced lipophilicity and improved pharmacokinetic properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)25-11-3-6-16(22)20-15-5-2-4-14-17(15)19(24)21-18(14)23/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVYMGMUFCALPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2473037.png)
![3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473038.png)


![1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE](/img/structure/B2473042.png)
![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(methoxymethyl)phenyl]propanamide](/img/structure/B2473047.png)


![4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473052.png)
![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2473058.png)
![N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)
